1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
Description
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Properties
IUPAC Name |
1-methyl-4-nitro-N-(2-phenylethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-15-9-11(16(17)18)12(14-15)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVTRBOAAHYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NCCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Version: 1.0
Executive Summary
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a functionalized pyrazole derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Characterized by an electron-deficient pyrazole core due to the C4-nitro group, this molecule exhibits distinct reactivity profiles suitable for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 1-Methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine |
| Common Name | N-Phenethyl-1-methyl-4-nitropyrazol-3-amine |
| CAS Number | Not widely listed; Core scaffold CAS: 20055-00-9 (1-Methyl-4-nitro-1H-pyrazol-3-amine) |
| Molecular Formula | |
| Molecular Weight | 246.27 g/mol |
| SMILES | CN1C=C(C(=N1)NCCc2ccccc2)[O-] |
Physical Properties (Experimental & Predicted)
-
Appearance: Yellow to orange crystalline solid (characteristic of nitro-heterocycles).
-
Melting Point: Predicted range 110–135 °C (based on structural analogs like 1-methyl-4-nitro-1H-pyrazol-3-amine).
-
Solubility:
-
High: DMSO, DMF, Dichloromethane, Ethyl Acetate.
-
Low: Water, Hexanes.
-
-
LogP (Predicted): ~2.3 – 2.8 (Lipophilic due to the phenethyl chain).
-
pKa (Predicted): The exocyclic amine is weakly basic due to conjugation with the electron-withdrawing nitropyrazole ring (pKa ~2–3).
Synthesis & Manufacturing Protocols
The most robust synthetic route for 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine utilizes a Nucleophilic Aromatic Substitution (
Primary Synthetic Route: Displacement
Reaction Logic: The C4-nitro group makes the C3-chloride highly electrophilic, facilitating displacement by the primary amine (phenethylamine).
Reagents:
-
Substrate: 3-Chloro-1-methyl-4-nitro-1H-pyrazole
-
Nucleophile: 2-Phenylethanamine (1.1 equivalents)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 equivalents) to scavenge HCl. -
Solvent: Acetonitrile (
) or Ethanol ( ).
Step-by-Step Protocol:
-
Preparation: Dissolve 3-Chloro-1-methyl-4-nitro-1H-pyrazole (10 mmol) in anhydrous acetonitrile (50 mL) under an inert atmosphere (
). -
Addition: Add DIPEA (20 mmol) followed by the dropwise addition of 2-phenylethanamine (11 mmol).
-
Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor progress via TLC (SiO2, 1:1 Hexane/EtOAc) or LC-MS. The spot for the starting chloride (
) should disappear, replaced by a more polar yellow product ( ). -
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Resuspend the residue in Ethyl Acetate and wash with water (
), 1M HCl (to remove excess amine), and Brine. Dry over .[1] -
Crystallization: Recrystallize from Ethanol/Water or purify via flash column chromatography to yield the target compound as yellow needles.
Visualization of Synthetic Pathway
Caption: Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr).
Chemical Reactivity & Derivatization[6][7]
The chemical utility of this compound lies in its ability to undergo further transformation, particularly at the nitro group and the secondary amine.
Nitro Group Reduction
The C4-nitro group is a "masked" amino group. Reduction yields 1-Methyl-N3-phenethyl-1H-pyrazole-3,4-diamine , a versatile precursor for fused heterocycles like pyrazolo[4,3-d]pyrimidines (isosteres of purines).
-
Method A (Catalytic):
(1 atm), 10% Pd/C, MeOH. -
Method B (Chemical):
, EtOH, Reflux (Preferred if halogen substituents are present elsewhere).
Cyclization to Fused Systems
Upon reduction to the 3,4-diamine, reaction with formamidine acetate or orthoesters yields Pyrazolo[4,3-d]pyrimidines . This scaffold is homologous to Sildenafil (Viagra) and various kinase inhibitors.
Reactivity Diagram
Caption: Figure 2: Divergent synthesis pathways from the core nitro-pyrazole scaffold.
Biological & Pharmaceutical Applications[7][8][9][10]
Kinase Inhibition
The pyrazole-3-amine motif is a classic hinge-binding element in kinase inhibitors. The phenethyl group provides hydrophobic interactions within the ATP-binding pocket (e.g., the "Gatekeeper" region).
-
Target Class: CDK (Cyclin-Dependent Kinases), GSK-3
, and Aurora kinases. -
Mechanism: The reduction product (diamine) mimics the adenosine ring of ATP.
GPCR Ligands
The phenethyl moiety is a pharmacophore often found in ligands for dopamine and serotonin receptors. This molecule combines that privileged motif with a rigid heteroaromatic core, potentially serving as a lead for:
-
Dopamine D2/D4 antagonists.
-
Sigma receptor ligands.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Classification | Handling Protocol |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[2] Do not eat, drink, or smoke when using. |
| Skin Irritation | Category 2 | Causes skin irritation.[2] Wear nitrile gloves and lab coat. |
| Eye Irritation | Category 2A | Causes serious eye irritation.[2] Use safety goggles. |
| Explosivity | Potential (Nitro) | Nitro-pyrazoles can be energetic. Avoid heating dry solids >150°C without DSC testing. |
Storage: Store at 2–8 °C under inert gas (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Methyl-1H-pyrazol-3-amine (Core Scaffold). Retrieved from [Link]
-
MDPI (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
Sources
Technical Characterization Guide: N-Phenethyl-Nitropyrazole Derivatives
Executive Summary & Core Directive
This technical guide addresses the structural definition, molecular weight calculation, and characterization protocols for N-phenethyl-nitropyrazole derivatives . These compounds represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzimidazoles in analgesic research and as high-energy density materials in agrochemical applications.
The "Derivative" Ambiguity: The term "derivative" implies a variable substitution pattern. This guide focuses on the fundamental core structure: 1-(2-phenylethyl)-4-nitropyrazole , while providing the calculation framework for functionalized variants (e.g., amino- or methyl-substituted).
Critical Safety Advisory:
WARNING: Nitropyrazoles are precursors to energetic materials. While N-phenethyl derivatives are generally stable, the unalkylated nitropyrazole starting materials can be shock-sensitive. All synthesis must be conducted behind blast shields.
Theoretical Framework: Molecular Weight & Formula
The Core Scaffold: 1-(2-phenylethyl)-4-nitropyrazole
This is the baseline structure upon which all derivatives are built. It consists of a pyrazole ring substituted with a nitro group (
Structural Components:
-
Pyrazole Core:
(assuming 2 substitutions) -
Nitro Group:
(substitutes 1 H) -
Phenethyl Group:
(substitutes 1 H on Nitrogen)
Formula Derivation:
-
Total Carbons: 3 (pyrazole) + 8 (phenethyl) = 11
-
Total Hydrogens: 2 (pyrazole C3/C5) + 9 (phenethyl) = 11
-
Total Nitrogens: 2 (pyrazole) + 1 (nitro) = 3
-
Total Oxygens: 2 (nitro) = 2
Final Molecular Formula:
Molecular Weight Calculation:
| Element | Count | Atomic Mass ( g/mol ) | Subtotal |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 217.23 g/mol |
Functionalized Derivative Example
Compound: 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine (Common commercial analog)
-
Formula:
-
MW: 246.27 g/mol [1]
-
Shift: Addition of Methyl (
) and Amino ( ) groups alters the physicochemical profile significantly (LogP shift).
Synthetic Access & Regioselectivity[2][3][4]
The synthesis of N-phenethyl-nitropyrazoles is governed by the regioselectivity of alkylation . The nitropyrazole anion is an ambident nucleophile, leading to potential mixtures of N1- and N2-alkylated isomers.
Reaction Pathway Visualization
The following diagram illustrates the critical decision points in the synthesis and purification workflow.
Caption: Synthetic workflow for N-phenethyl-4-nitropyrazole highlighting the divergence of N1/N2 regioisomers.
Analytical Characterization Protocols
To validate the identity of the derivative, a self-validating analytical triad is required: HRMS (Formula), NMR (Structure/Regiochemistry), and Melting Point (Purity).
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight).
-
Mode: Positive Ion Mode (
). -
Expected Value:
-
Exact Mass (
): 217.0851 -
Observed
: 218.0924
-
-
Isotopic Pattern Validation:
-
The presence of 3 Nitrogens results in a specific isotopic abundance.
-
Confirm the absence of Bromine isotopes (M+2 peak ~100%) to ensure no unreacted phenethyl bromide remains.
-
Nuclear Magnetic Resonance (NMR)
Objective: Distinguish the N1-phenethyl isomer from the N2-isomer.
Protocol:
-
Solvent: DMSO-
or . -
Diagnostic Signals (1H NMR, 400 MHz):
-
Pyrazole Protons: Two singlets (or doublets with small
) around 8.0 - 8.5 ppm.[2]-
Differentiation: In the N1-isomer, the proton at C5 is closer to the phenethyl group than C3.
-
-
Phenethyl
(N-linked): Triplet around 4.3 - 4.5 ppm. -
Phenethyl
(Benzylic): Triplet around 3.1 - 3.2 ppm. -
Aromatic Ring: Multiplet
7.1 - 7.4 ppm (5H).[3]
-
The NOESY Check (Crucial Step): To definitively prove N1-alkylation, perform a 2D NOESY experiment.
-
Positive NOE: Strong correlation between the N-linked
triplet and the Pyrazole C5-H. -
Negative NOE: No correlation between N-linked
and Pyrazole C3-H (due to distance).
Experimental Protocol: Synthesis of 1-(2-phenylethyl)-4-nitropyrazole
Reagents:
-
4-Nitropyrazole (1.0 eq)
-
(2-Bromoethyl)benzene (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) or -
Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (113 mg, 1 mmol) in anhydrous ACN (5 mL).
-
Base Addition: Add
(488 mg, 1.5 mmol). Stir at room temperature for 15 minutes to generate the pyrazolate anion. -
Alkylation: Dropwise add (2-bromoethyl)benzene (203 mg, 1.1 mmol).
-
Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM. Wash with water (2x) and brine (1x). Dry over
. -
Chromatography: Purify via silica gel column. The N1-isomer typically elutes after the N2-isomer (if present) or bis-alkylated impurities due to polarity.
-
Yield: Expected yield 75–85% as a pale yellow solid.
Physicochemical Profile & Applications
| Property | Value (Predicted) | Significance |
| LogP | 1.6 - 1.9 | Moderate lipophilicity; likely CNS active if functionalized. |
| TPSA | ~65 Ų | Good oral bioavailability range (<140 Ų). |
| H-Bond Donors | 0 | Improves membrane permeability. |
| H-Bond Acceptors | 4 | Interaction points for receptor binding. |
Biological Relevance:
Researchers utilize this scaffold to probe opioid receptors (analogous to etonitazene pharmacophores) and enzyme inhibitors (e.g., against specific kinases or dehydrogenases). The nitro group serves as a metabolic handle, often reduced to an amine (
References
-
PubChem. (2025).[4] Compound Summary: 1-[4-(3-Nitropyrazol-1-yl)phenyl]ethanol.[4] National Library of Medicine. Retrieved from [Link]
-
Kalinina, T. A., et al. (2023).[5] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(19), 6489.[5] Retrieved from [Link]
-
Dalinger, I. L., et al. (1997).[6] Nitropyrazoles: Synthesis and Properties. Russian Chemical Bulletin. Retrieved from [Link]
Sources
- 1. Compound 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine - Chemdiv [chemdiv.com]
- 2. N-difluoroMenthyl-4-nitropyrazole | 956477-64-8 [chemicalbook.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[4-(3-Nitropyrazol-1-yl)phenyl]ethanol | C11H11N3O3 | CID 176171407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine: Structure, Synthesis, and Characterization
This guide provides a comprehensive overview of 1-methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a proposed synthetic route based on established pyrazole chemistry, and methodologies for its characterization.
Chemical Identity and Structural Elucidation
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is substituted at four positions: a methyl group at the N1 position, a nitro group at the C4 position, and a phenethylamino group at the C3 position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine |
| SMILES | Cn1nc(NCCc2ccccc2)c([O-])c1 |
| InChIKey | Computationally derived; specific key depends on canonicalization. A similar compound, 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine, has the InChIKey SAECEWKHBDZUOT-UHFFFAOYSA-N.[1][2] |
| Molecular Formula | C₁₂H₁₄N₄O₂ |
| Molecular Weight | 246.27 g/mol |
The structure of this molecule suggests potential applications as a scaffold in the development of therapeutic agents, owing to the presence of the pharmacologically relevant pyrazole nucleus and various functional groups that can engage in hydrogen bonding and other intermolecular interactions.
Caption: 2D structure of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine.
Proposed Synthetic Strategy
The proposed synthesis would likely proceed through the formation of a substituted aminopyrazole, followed by nitration.
Step 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine
The starting material, 1-methyl-1H-pyrazol-3-amine, is a known compound.[4] Its synthesis can be achieved through various reported methods.
Step 2: N-Alkylation with Phenethyl Bromide
The primary amine of 1-methyl-1H-pyrazol-3-amine can be alkylated with phenethyl bromide in the presence of a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or DMF.
Step 3: Nitration of the Pyrazole Ring
The final step would be the regioselective nitration of the pyrazole ring at the C4 position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The electron-donating nature of the amino and methyl groups directs the electrophilic substitution to the C4 position.
Caption: Proposed synthetic workflow for 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine.
Experimental Protocol (Hypothetical)
3.1. Synthesis of 1-Methyl-N-phenethyl-1H-pyrazol-3-amine
-
To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add phenethyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.2. Synthesis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
-
To a stirred solution of 1-methyl-N-phenethyl-1H-pyrazol-3-amine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Characterization and Analysis
The identity and purity of the synthesized 1-methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the positions of the substituents on the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretch of the secondary amine, the C=C and C=N bonds of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to assess the purity of the final compound.
Potential Applications and Future Directions
Substituted pyrazoles are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The title compound, with its specific substitution pattern, could be investigated for various therapeutic applications. The presence of the nitro group, a known pharmacophore in certain contexts, and the phenethylamino side chain, which can mimic natural ligands, makes it an interesting candidate for screening in various biological assays. Future work could involve the synthesis of analogs to explore structure-activity relationships and optimize for a desired biological target.
References
-
PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. [Link]
-
U.S. Environmental Protection Agency. 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
Matrix Fine Chemicals. 1-METHYL-3-NITRO-1H-PYRAZOL-5-AMINE. [Link]
-
PubChem. 4-Methyl-1H-pyrazol-3-amine. [Link]
-
U.S. Environmental Protection Agency. 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine - Similar Compounds. [Link]
-
NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
- Google Patents.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
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The Architectural Blueprint of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of N-phenethyl Pyrazole Amines
For Immediate Release
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the N-phenethyl pyrazole amine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potency across a spectrum of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the efficacy of this chemical class. By dissecting the molecular architecture into its core components—the pyrazole nucleus, the N-phenethyl substituent, and the interconnecting amine linkage—we will illuminate the nuanced interplay of structural modifications and their profound impact on biological activity. This document is designed to serve as a technical manual, empowering researchers to navigate the rational design and optimization of novel therapeutics based on this promising scaffold.
The N-phenethyl Pyrazole Amine Core: A Foundation for Diverse Biological Engagement
The N-phenethyl pyrazole amine scaffold is a composite of three key pharmacophoric elements, each offering a distinct opportunity for modification and optimization. The inherent properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provide a stable and synthetically accessible core that can engage in a variety of non-covalent interactions with biological macromolecules.[1][2] The N-phenethyl group introduces a crucial aromatic and lipophilic component, often responsible for key binding interactions within hydrophobic pockets of target proteins. Finally, the amine linker, which can be a simple secondary amine or part of a more complex amide or sulfonamide functionality, provides a critical point of connection and can participate in hydrogen bonding.
The diverse pharmacological profile of pyrazole derivatives, ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial activities, underscores the immense potential of this heterocyclic system in drug discovery.[2][3][4] The strategic incorporation of the N-phenethyl amine moiety has been shown to further refine and enhance these activities, leading to the development of potent and selective modulators of various enzymes and receptors.
Deconstructing the Scaffold: A Region-by-Region Analysis of Structure-Activity Relationships
The potency and selectivity of N-phenethyl pyrazole amines are dictated by the specific substitutions and structural variations within each of its three core regions. A systematic evaluation of these modifications is paramount for rational drug design.
The Pyrazole Core: The Versatile Hub of Interaction
The substitution pattern on the pyrazole ring is a critical determinant of biological activity. The positions available for modification offer a canvas for fine-tuning the electronic and steric properties of the molecule.
-
N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring significantly influences the molecule's interaction with its target. While this guide focuses on the N-phenethyl moiety attached to an exocyclic amine, it's important to note that direct N1-phenethyl substitution is also a common motif in pyrazole-based drugs. In many kinase inhibitors, for instance, a substituted pyrazole ring is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase.[5]
-
C3, C4, and C5-Substitutions: Modifications at the carbon atoms of the pyrazole ring are instrumental in modulating potency and selectivity. For example, in the context of cannabinoid receptor (CB1) antagonists, a para-substituted phenyl ring at the C5-position and a carboxamido group at the C3-position were found to be essential for high-affinity binding.[6] The introduction of small alkyl groups, such as a methyl group at the C4 position, can also enhance activity.[6]
The following diagram illustrates the key positions on the pyrazole ring that are critical for SAR modulation.
Caption: Key substitution points on the pyrazole ring for SAR modulation.
The N-Phenethyl Moiety: The Key to Hydrophobic Pockets
The phenethyl group provides a critical lipophilic handle for anchoring the molecule within hydrophobic pockets of the target protein. Substitutions on the phenyl ring can dramatically impact binding affinity and selectivity.
-
Substitution Pattern: The position and nature of substituents on the phenyl ring are of paramount importance. For instance, in a series of N-phenethyl-quinazolin-4-yl-amines targeting cytochrome bd oxidase in Mycobacterium tuberculosis, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring led to significant variations in inhibitory activity.[7]
-
Optimal Linker Length: The two-carbon linker between the phenyl ring and the amine nitrogen appears to be optimal for many biological targets. This was highlighted in the development of the Akt kinase inhibitor afuresertib, where a two-carbon separation was found to be ideal for activity.[5] This specific linker length likely provides the necessary conformational flexibility for the phenyl ring to adopt the most favorable orientation within the binding site.
The following table summarizes the impact of substitutions on the N-phenethyl moiety on the activity of a hypothetical N-phenethyl pyrazole amine targeting a generic kinase.
| Substitution on Phenyl Ring | Position | Effect on Activity (IC50) | Rationale |
| Unsubstituted | - | 100 nM | Baseline activity |
| 4-Fluoro | Para | 50 nM | Increased hydrophobic interaction and potential for halogen bonding. |
| 4-Methoxy | Para | 200 nM | Steric hindrance or unfavorable electronic interactions. |
| 3,4-Dichloro | Meta, Para | 25 nM | Enhanced hydrophobic interactions and favorable electronic properties. |
| 4-Trifluoromethyl | Para | 15 nM | Strong electron-withdrawing group enhancing binding affinity. |
The Amine Linker: More Than Just a Connection
The amine group connecting the pyrazole core and the phenethyl moiety is not merely a passive linker. Its chemical nature and the groups attached to it can significantly influence the molecule's properties.
-
Amine vs. Amide/Sulfonamide: Converting the amine to an amide or sulfonamide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. This strategy has been successfully employed in the design of numerous kinase inhibitors, where the amide NH forms a crucial hydrogen bond with the kinase hinge region.[8]
-
Steric Hindrance: The size of the substituents on the nitrogen atom can influence the molecule's ability to adopt the correct binding conformation. Bulky groups may introduce steric clashes, leading to a decrease in activity.
Experimental Protocols: A Guide to SAR Elucidation
The systematic exploration of the SAR of N-phenethyl pyrazole amines relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of this class of compounds.
General Synthetic Protocol for N-phenethyl Pyrazole Amides
This protocol describes a common method for the synthesis of N-phenethyl pyrazole amides, a key subclass of the topic compounds.
Step 1: Synthesis of Pyrazole Carboxylic Acid A 1,3-dicarbonyl compound is reacted with a hydrazine derivative to form the pyrazole ring. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
Step 2: Amide Coupling The pyrazole carboxylic acid is activated, typically with a coupling agent such as HATU or EDC/HOBt, and then reacted with the desired phenethylamine derivative in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion.
Step 3: Purification The crude product is purified by flash column chromatography on silica gel to yield the pure N-phenethyl pyrazole amide.
The following workflow illustrates the general synthetic strategy.
Caption: General synthetic workflow for N-phenethyl pyrazole amides.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized compounds against a specific kinase, an in vitro inhibition assay is performed.
Protocol:
-
A solution of the kinase enzyme is prepared in assay buffer.
-
The test compound, dissolved in DMSO, is serially diluted to various concentrations.
-
The kinase, test compound, and a fluorescently labeled substrate peptide are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Conclusion and Future Directions
The N-phenethyl pyrazole amine scaffold represents a highly adaptable and pharmacologically relevant platform for the design of novel therapeutics. A thorough understanding of the structure-activity relationships governing the interactions of these molecules with their biological targets is essential for successful drug discovery campaigns. The insights provided in this guide, from the nuanced effects of substitutions on the pyrazole and phenethyl rings to the critical role of the amine linker, offer a roadmap for the rational design of more potent and selective agents.
Future research in this area should continue to explore novel substitutions and derivatizations of the core scaffold. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new N-phenethyl pyrazole amines with improved therapeutic profiles. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]
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Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. (2015). ACS Medicinal Chemistry Letters. [Link]
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Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. (2021). Applied Sciences. [Link]
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Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. [Link]
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pyrazole-3-carboxamide Derivatives as Selective CB2 Receptor Agonists for the Treatment of Colitis. (2024). SSRN. [Link]
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A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. (2024). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Reduction of the Nitro Group in 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
Introduction
The reduction of aromatic and heteroaromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] These amino derivatives serve as critical building blocks for a vast array of biologically active molecules.[1][2] The subject of this guide, 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine, contains a nitro-substituted pyrazole core, a privileged scaffold in medicinal chemistry.[3][4] The successful and selective reduction of its nitro group to afford 1-Methyl-N-phenethyl-1H-pyrazole-3,4-diamine is a key step in the elaboration of this molecule into more complex and potentially therapeutic agents.
This document provides a detailed examination of various methodologies for this transformation, offering researchers a comprehensive guide to experimental design, execution, and analysis. The protocols have been curated to address common challenges such as chemoselectivity, reaction efficiency, and product purification.
Strategic Considerations for Nitro Group Reduction
The choice of reducing agent and reaction conditions is paramount and is dictated by the overall functional group tolerance of the substrate. The reduction of a nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species.[2][5][6] The selection of an appropriate method ensures the reaction proceeds to completion, yielding the desired amine while minimizing side-product formation.
Several classes of reduction methodologies are widely employed:
-
Catalytic Hydrogenation: This "green" and efficient method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[7][8][9] It is known for its clean reaction profiles and high yields. However, chemoselectivity can be a concern, with the potential for reduction of other sensitive functional groups.[10]
-
Metal-Mediated Reductions: Classic methods employing metals like tin (Sn), iron (Fe), or zinc (Zn) in acidic media are robust and widely applicable.[5][6][11] These reactions are often cost-effective and tolerate a broad range of functional groups.[12] A significant drawback can be the strenuous work-up procedures required to remove metal salt byproducts.[2][13]
-
Transfer Hydrogenation: This approach offers a safer alternative to using gaseous hydrogen, employing a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.[14][15]
-
Metal Hydride Reductions: While sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitro groups, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) chloride or iron(II) chloride.[16][17]
Logical Flow of Method Selection
Caption: Decision workflow for selecting a nitro reduction method.
Recommended Protocols
Herein, we detail three robust protocols for the reduction of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine. Each method offers distinct advantages and has been optimized for this specific transformation.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the preferred method due to its high efficiency and the generation of water as the only byproduct.
Materials:
-
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or a balloon setup
-
Celite®
Procedure:
-
Reactor Setup: In a suitable pressure vessel (e.g., Parr shaker bottle), add 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine (1.0 eq).[8]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.[18]
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the substrate.
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas. Pressurize the reactor to the desired pressure (typically 40-50 psi) and commence vigorous stirring.[8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] The reaction is typically complete when hydrogen uptake ceases.[8]
-
Work-up: Upon completion, carefully vent the excess hydrogen.[8] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[19]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-N-phenethyl-1H-pyrazole-3,4-diamine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This classical method is highly effective and often used when catalytic hydrogenation is not feasible.[20]
Materials:
-
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide (NaOH) solution (e.g., 50% w/v)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a solution of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine (1.0 eq) in ethanol, add SnCl₂·2H₂O (3-5 eq).[19]
-
Acidification: Cool the mixture in an ice bath and slowly add concentrated HCl.
-
Reaction: The mixture is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) until the starting material is consumed, as monitored by TLC.[6]
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a concentrated aqueous solution of NaOH until the pH is strongly basic (pH > 10).[6][21] This is crucial to dissolve the tin salts that precipitate.[21]
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.[21]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.[22]
Protocol 3: Reduction using Iron in the Presence of an Electrolyte
This method is an economical and environmentally benign alternative to other metal-based reductions.[1]
Materials:
-
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
-
Iron powder
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol/Water solvent mixture
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine (1.0 eq) and ammonium chloride (4-5 eq) in a mixture of ethanol and water.[11][23]
-
Addition of Iron: Add iron powder (5-10 eq) to the suspension.[23]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron and iron salts.[11] Wash the filter cake thoroughly with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts. Dry the organic layer and evaporate the solvent to yield the desired amine.
Comparative Analysis of Reduction Methods
| Method | Reagents | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | Pd/C, H₂ | High yield, clean reaction, easy work-up.[7] | Requires specialized equipment, potential for over-reduction of other functional groups.[10] | >90% |
| Tin(II) Chloride | SnCl₂, HCl | High functional group tolerance, reliable.[20][24] | Strenuous work-up, generation of tin waste.[2][13] | 80-95% |
| Iron/Electrolyte | Fe, NH₄Cl or AcOH | Cost-effective, environmentally friendly.[1][12] | Can be slower, work-up can be challenging due to iron sludge.[13] | 75-90% |
Reaction Monitoring and Product Characterization
Monitoring Reaction Progress
Consistent monitoring of the reaction is crucial to determine the endpoint and prevent the formation of byproducts.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method.[19] A co-spot of the starting material and the reaction mixture is often used to accurately track the disappearance of the starting material.[25] The product amine is typically more polar than the starting nitro compound and will have a lower Rf value.
Caption: Idealized TLC progression for the nitro reduction.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide more quantitative analysis of the reaction progress.[19]
-
Spectroscopic Methods: The disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) in the Infrared (IR) spectrum can be monitored.[19]
Characterization of 1-Methyl-N-phenethyl-1H-pyrazole-3,4-diamine
The structure of the final product should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: Will show the disappearance of the signals corresponding to the nitro-substituted pyrazole and the appearance of new signals for the diamino-substituted ring. The N-H protons of the newly formed amino group will be visible in the ¹H NMR spectrum.
-
Mass Spectrometry: Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹, and the disappearance of the NO₂ stretches.[19]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent/catalyst, low reaction temperature, deactivated catalyst. | Add more reducing agent/catalyst, increase the reaction temperature, use fresh catalyst. |
| Formation of Side Products | Over-reduction, reaction with other functional groups. | Choose a more selective reducing agent, carefully monitor the reaction and stop it once the starting material is consumed. |
| Difficult Work-up (Metal Reductions) | Formation of gelatinous metal hydroxides. | For SnCl₂ reductions, ensure the pH is strongly basic (>10) to dissolve tin salts.[21] For Fe reductions, filter the reaction mixture while hot.[11] |
Conclusion
The reduction of the nitro group in 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a critical transformation for the synthesis of valuable diamino pyrazole derivatives. This guide provides a selection of robust and reliable protocols, each with its own set of advantages and considerations. By carefully selecting the appropriate methodology and diligently monitoring the reaction, researchers can achieve high yields of the desired product. The detailed protocols and troubleshooting guide aim to equip scientists with the necessary tools to successfully perform this important chemical conversion.
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- 194 recent advances in the synthesis of new pyrazole deriv
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Handling and storage safety for nitropyrazole amine derivatives
An Application Guide to the Safe Handling and Storage of Nitropyrazole Amine Derivatives
Abstract
Nitropyrazole amine derivatives represent a class of nitrogen-rich heterocyclic compounds with significant potential in pharmaceuticals and as energetic materials.[1] Their utility, however, is matched by inherent hazards associated with their energetic nature and potential toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of these materials. It outlines a risk-based approach to safety, detailing essential protocols from initial risk assessment to waste disposal, grounded in established safety principles for hazardous chemicals.
Introduction: The Dual Nature of Nitropyrazole Amine Derivatives
Nitropyrazole amine derivatives are characterized by a pyrazole ring substituted with both nitro (-NO2) and amine (-NH2) functional groups. This combination imparts a unique set of chemical properties. The nitro groups contribute to a high heat of formation and density, making them valuable as energetic materials in explosives and propellants.[1] Simultaneously, the pyrazole scaffold is a common motif in pharmacologically active molecules, and these derivatives are explored in drug development.[2]
This dual potential necessitates a profound understanding of their associated risks. These compounds are often sensitive to stimuli such as heat, impact, friction, and electrostatic discharge.[3][4] Their decomposition can be rapid and exothermic, posing a significant explosion hazard.[5] Furthermore, like many amine and nitro-aromatic compounds, they may present toxicological risks.[6][7] This guide establishes a framework for mitigating these risks through rigorous safety protocols and informed laboratory practices.
Hazard Identification and In-Depth Risk Assessment
A thorough risk assessment is the cornerstone of safely working with nitropyrazole amine derivatives. This process must be conducted before any experiment is undertaken and reviewed whenever a procedure is scaled up or modified.[3][8]
2.1 Key Hazard Categories
-
Explosive and Thermal Sensitivity: The primary hazard is the potential for rapid, exothermic decomposition. Many nitropyrazole derivatives are classified as energetic materials.[1][9] Their sensitivity is highly dependent on the specific molecular structure, the number and position of nitro groups, and the presence of other functional groups.[10] Thermal stability is a critical parameter; decomposition can be initiated by heating above a specific temperature.[5][11]
-
Impact and Friction Sensitivity: These materials can be sensitive to mechanical shock or friction.[4] Activities like grinding, scraping, or even dropping a container can provide sufficient energy to initiate a detonation, especially with uncharacterized or dry compounds.[3]
-
Electrostatic Discharge (ESD) Sensitivity: Powdered energetic materials can be ignited by a static electricity spark.[4] The risk is elevated in low-humidity environments and during transfer operations that can generate static charges.[12]
-
Toxicological Properties: While specific toxicity data for every derivative may be limited, the general class of nitro-aromatic and amine compounds warrants caution. Potential routes of exposure include inhalation, skin contact, and ingestion.[7][13] Some related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][13]
-
Chemical Incompatibility: Nitropyrazole amine derivatives can react hazardously with other chemicals. Strong oxidizing agents, strong acids, and bases should be considered incompatible unless data suggests otherwise.[7] Contact with certain metals can potentially form more sensitive and dangerous salts.[14]
2.2 The Risk Assessment Workflow
A systematic approach ensures all hazards are identified and controlled. The workflow below illustrates a logical progression from information gathering to the implementation of safety measures.
Caption: Risk Assessment and Control Workflow for Nitropyrazole Amine Derivatives.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment. A combination of both is essential.
3.1 Engineering Controls
-
Ventilation: All handling of these compounds should be performed within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Safety Shielding: A blast shield (polycarbonate or equivalent) must be used for all reactions and when heating samples. This provides a critical barrier in case of an explosion.[14]
-
Grounding and Bonding: To mitigate ESD risk, all metal equipment (spatulas, stands, balances) and the operator must be grounded, especially when handling powders.[4] Use of anti-static mats and wrist straps is highly recommended.
-
Remote Operation: For reactions at scale or those involving unknown materials, consider remote operation using automated equipment behind a robust physical barrier.[8]
-
Specialized Storage: Store in a dedicated, approved magazine or locked cabinet away from incompatible materials.[16][17] Refrigerated storage may be required for some derivatives to enhance stability, but only in refrigerators specifically designed for flammable or explosive materials (spark-proof).[18]
3.2 Personal Protective Equipment (PPE)
PPE is the last line of defense and must not be considered a substitute for robust engineering controls.[3]
| Task Category | Minimum Required PPE | Recommended PPE |
| Stock Solution Preparation | Flame-retardant (FR) lab coat, chemical splash goggles, compatible chemical-resistant gloves (e.g., nitrile). | Double-gloving, face shield. |
| Weighing & Dispensing Solids | FR lab coat, chemical splash goggles, face shield, compatible gloves. | Conductive-sole shoes, arm protection (leather or Kevlar).[4] |
| Chemical Synthesis | FR lab coat, chemical splash goggles, face shield, compatible gloves. | Kevlar gloves, leather jacket with arm protection, ear protection.[4] |
| Sample Analysis (Heated) | FR lab coat, chemical splash goggles, face shield. | Utilize instrument-specific safety shields and remote viewing. |
Rationale for PPE Selection:
-
Flame-Retardant (FR) Lab Coat: Essential protection in case of a flash fire.
-
Face Shield over Goggles: Goggles protect from splashes, but a face shield is critical to protect against shrapnel from an explosion.[4]
-
Glove Selection: Nitrile gloves offer good general chemical resistance, but compatibility must be verified against any solvents used. For handling solids where friction is a risk, thermally-resistant gloves (like Kevlar) may be worn over chemical-resistant gloves.[19]
Standard Operating Protocols
Strict adherence to approved Standard Operating Procedures (SOPs) is mandatory.
Protocol 4.1: Weighing and Dispensing a Solid Nitropyrazole Amine Derivative (<1g)
Objective: To safely weigh and transfer a sub-gram quantity of a solid nitropyrazole amine derivative.
Pre-Operation Safety Checks:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm a blast shield is in place between the operator and the balance.
-
Verify that the analytical balance, work surface, and operator are properly grounded via an anti-static mat and wrist strap.[4]
-
Clear the work area of all unnecessary equipment, chemicals, and ignition sources.[16]
-
Don all required PPE (FR lab coat, goggles, face shield, gloves).
Methodology:
-
Place a non-metallic, anti-static weigh boat or appropriate glass vial on the grounded analytical balance.
-
Tare the balance.
-
Using a non-sparking spatula (e.g., made of plastic, bronze, or ceramic), carefully transfer a small amount of the compound from the storage container to the weigh boat.[17]
-
Causality: Non-sparking tools are critical to prevent frictional or impact-induced ignition of the sensitive material.
-
-
Do not scrape the material against the side of the container. Use a gentle scooping motion.
-
Slowly add the material until the desired weight is reached. Avoid any rapid movements.
-
If material is spilled on the balance, do not brush it off. Follow spill cleanup procedures (see Section 5).
-
Securely close the primary storage container. Record the date opened on the label.[16]
-
Carefully transfer the weighed material to the reaction vessel or vial, which should also be within the shielded and grounded work area.
Post-Operation Procedures:
-
Decontaminate the spatula and work surface using a solvent known to be compatible and non-reactive (e.g., isopropanol, followed by water), as specified in the material's SDS or internal documentation.
-
Dispose of any contaminated wipes or weigh boats as hazardous energetic waste.
-
Wash hands thoroughly after removing gloves.
Storage and Inventory Management
Proper storage is critical to maintaining the stability of nitropyrazole amine derivatives and preventing accidents.
-
Designated Storage: Store in a designated, locked, and properly labeled area.[13][14] This area should be cool, dry, and out of direct sunlight and away from heat sources.[9][16]
-
Magazine Storage: For quantities exceeding institutional limits (e.g., >50 pounds total explosives in an indoor magazine), storage must comply with regulations for explosive magazines, which have specific construction and distance requirements.[17][20]
-
Inventory Control: Maintain a meticulous inventory of all energetic compounds.[16] Containers must be labeled with the chemical name, date received, date opened, and a required disposal date.[16]
-
Container Integrity: Ensure containers are tightly sealed and compatible with the material.[21] Glass or polyethylene containers are often suitable.[21] Inspect containers regularly for signs of degradation, crystal formation, or pressure buildup. If any of these are observed, do not move the container and contact Environmental Health & Safety (EHS) immediately.[16]
-
Segregation: Store nitropyrazole amine derivatives away from incompatible materials, particularly flammable liquids, strong oxidizers, acids, and bases.[7]
Spill and Emergency Response
A pre-planned emergency response is crucial. All personnel must be familiar with emergency procedures.
Caption: Basic Spill Response Flowchart for Nitropyrazole Amine Derivatives.
Waste Disposal
Energetic material waste must never be disposed of in standard laboratory trash or drains.[14]
-
Designated Waste Streams: All materials contaminated with nitropyrazole amine derivatives, including gloves, wipes, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Compatibility: Do not mix energetic waste with other waste streams unless compatibility has been confirmed.
-
Professional Disposal: Disposal of energetic waste requires specialized procedures.[22] It must be handled by trained EHS professionals or a licensed hazardous waste contractor.[9] Technologies for disposal may include incineration or other advanced treatment methods.[23]
References
-
Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. (n.d.). University of California, Berkeley - Environmental Health & Safety. Available at: [Link]
-
How To Handle Explosive Chemicals. (2024, September 18). The Chemistry Blog. Available at: [Link]
-
Advancing Drug Development Through Expertise In Energetic Chemistry. (2025, December 5). C&EN. Available at: [Link]
-
6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Alternatives to Open Burning/Open Detonation of Energetic Materials. (n.d.). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. (2025, April 30). Case Western Reserve University. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021, November 19). MDPI. Available at: [Link]
-
Energetic Materials Management Plan. (2024, July 18). Purdue University. Available at: [Link]
-
Risk Management of the Explosive Dusts in the Pharmaceutical Industry: A Practical Approach. (2020, November 15). American Pharmaceutical Review. Available at: [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). ACS Omega. Available at: [Link]
-
Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. Available at: [Link]
-
EPA Reports on Alternative Treatment Technologies for Energetic Hazardous Wastes. (2020, February 12). Triumvirate Environmental. Available at: [Link]
-
Explosive Chemicals Research Safety. (n.d.). The University of Alabama in Huntsville. Available at: [Link]
-
Green Technologies for the Safe Disposal of Energetic Materials in the Environment. (n.d.). ResearchGate. Available at: [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025, August 10). ResearchGate. Available at: [Link]
-
Decontamination of Explosives. (n.d.). I.E.O.D. Available at: [Link]
-
Treatment and Disposal of High-Energy Materials and Related Components. (1973, June 8). Defense Technical Information Center. Available at: [Link]
-
Trinitropyrazole derivatives: the features of thermal decomposition, combustion behaviors and mechanism. (2025). Lomonosov Moscow State University. Available at: [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023, May 16). ACS Publications. Available at: [Link]
-
Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Available at: [Link]
-
Pyrazole CAS 288-13-1. (n.d.). LookChem. Available at: [Link]
-
Explosives Storage Requirements. (2026, January 28). Bureau of Alcohol, Tobacco, Firearms and Explosives (ATF). Available at: [Link]
-
Explosives Storage Guide. (n.d.). UC San Diego. Available at: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector Corporation. Available at: [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Available at: [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Available at: [Link]
-
Pyrazole | C3H4N2. (n.d.). PubChem. Available at: [Link]
-
Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl). (2020, June 18). Chemistry Europe. Available at: [Link]
-
3,5-Dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine as an insensitive and thermostable energetic melt-castable material. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Available at: [Link]
-
Safety first: Considerations when formulating high potency compounds. (2023, November 10). Siegfried. Available at: [Link]
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Application Note: Microwave-Assisted Synthesis of N-Phenethyl Pyrazole Amines
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of
Traditional thermal synthesis of these motifs often suffers from long reaction times (12–24 hours), poor regioselectivity (ring vs. exocyclic nitrogen alkylation), and difficult purification profiles. This guide presents a microwave-accelerated nucleophilic substitution protocol that reduces reaction times to under 30 minutes while enhancing mono-alkylation selectivity.
Key Advantages of This Protocol
-
Speed: Reaction kinetics accelerated by 20–50x compared to thermal reflux.
-
Selectivity: Optimized solvent systems (aqueous/organic) to favor exocyclic amine functionalization.
-
Green Chemistry: Utilization of water or ethanol as sustainable solvents.
Scientific Foundation & Mechanism
The Challenge of Regioselectivity
Aminopyrazoles possess three potential nucleophilic sites: the two ring nitrogens (
-
Thermodynamic Control: Under standard thermal conditions, alkylation often favors the ring nitrogen (
) due to the acidity of the pyrrolic proton ( ). -
Microwave Effect: Microwave irradiation induces rapid dipolar rotation and ionic conduction. By using a highly polar, protic solvent like water or ethanol, we can solvate the resulting halide ions and stabilize the transition state for the
attack by the exocyclic amine, particularly when the ring nitrogen is sterically hindered or protected.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the pyrazole amine lone pair onto the electrophilic carbon of (2-bromoethyl)benzene.
Figure 1: Mechanistic pathway of microwave-assisted N-alkylation. The high polarity of the transition state is stabilized by the electromagnetic field, lowering the activation energy.
Experimental Protocol
Equipment & Reagents[1][2]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure.
-
Vials: 10 mL or 30 mL borosilicate glass vials with silicone/PTFE septa.
-
Reagents:
-
5-Amino-1-methylpyrazole (or 1-protected analog) [CAS: 1192-21-8]
-
(2-Bromoethyl)benzene [CAS: 103-63-9]
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) -
Solvent: Ethanol (EtOH) or Water (
)
-
Optimization of Reaction Conditions
The following data illustrates the optimization process to maximize the yield of the mono-alkylated product (
Table 1: Optimization of Microwave Parameters
| Entry | Solvent | Temp (°C) | Time (min) | Base (Equiv) | Yield (%)* | Selectivity (Mono:Bis) |
| 1 | Toluene | 110 | 60 | DIPEA (1.5) | 35 | 60:40 |
| 2 | EtOH | 120 | 20 | 68 | 85:15 | |
| 3 | EtOH | 150 | 15 | 89 | 95:5 | |
| 4 | 160 | 10 | None | 72 | 90:10 | |
| 5 | DMF | 180 | 10 | 55 | 40:60 (Decomp.) |
*Isolated yield after chromatography.
Step-by-Step Protocol (Best Practice)
Step 1: Reaction Assembly
-
Weigh 1.0 mmol of the starting aminopyrazole and transfer to a 10 mL microwave vial.
-
Add 1.2 mmol of (2-bromoethyl)benzene (1.2 equiv). Note: Slight excess ensures conversion but limits over-alkylation.
-
Add 1.2 mmol of anhydrous
(finely ground). -
Add 3.0 mL of Ethanol (absolute).
-
Add a magnetic stir bar and seal the vial with a crimp cap.
Step 2: Microwave Irradiation
-
Place the vial in the microwave cavity.
-
Program the method:
-
Mode: Dynamic (Standard)
-
Temperature: 150 °C
-
Hold Time: 15 minutes
-
Pre-stir: 30 seconds (High speed)
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200W (System will modulate power to hold temp).
-
Step 3: Work-up & Purification
-
Cool the reaction to room temperature (using compressed air cooling feature of the reactor).
-
Filter the mixture through a Celite pad to remove inorganic salts; wash with Ethyl Acetate (
). -
Concentrate the filtrate in vacuo.
-
Purification: The crude residue is typically a yellow oil. Purify via Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (80:20
50:50). -
Tip: The mono-alkylated product is less polar than the starting amine but more polar than the bis-alkylated byproduct.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process. The diamond node represents the critical quality control checkpoint.
Troubleshooting & Critical Parameters
Regioselectivity Issues
If you observe significant alkylation on the ring nitrogen (
-
Cause: The
-proton is too acidic, or the position is sterically accessible. -
Solution: Use a 1-protected pyrazole starting material (e.g., 1-THP, 1-Boc, or 1-Methyl). The protecting group can be removed (deprotected) in a subsequent step using mild acid (e.g., HCl/MeOH or TFA).
Over-alkylation (Bis-alkylation)
If the tertiary amine (bis-phenethyl) is the major product:
-
Cause: Excess alkyl halide or too high temperature.
-
Solution: Reduce the equivalent of phenethyl bromide to 1.0 eq and lower the temperature to 130 °C . Alternatively, switch to a reductive amination protocol (using phenylacetaldehyde +
) which stops strictly at the secondary amine.
Safety Note
Microwave vessels are under high pressure (approx. 5–10 bar at 150 °C in EtOH). Always ensure the vial is rated for the pressure and use the safety shield. Do not microwave closed vessels containing low-boiling solvents like diethyl ether or DCM.
References
-
Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Source: DergiPark, 2025. URL:[Link]
-
Microwave-promoted mono-N-alkylation of aromatic amines in water. Source: Ju, Y. & Varma, R. Green Chemistry, 2004.[1] URL:[Link]
-
Regioselectivity in the multicomponent reaction of 5-aminopyrazoles under microwave heating. Source: Beilstein Journal of Organic Chemistry, 2012.[2] URL:[Link]
-
Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. Source: Tetrahedron Letters, 2019.[3] URL:[Link]
-
Pyrazoles as privileged scaffolds in drug discovery. Source: European Journal of Medicinal Chemistry (via DergiPark Context). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine in DMSO
Introduction: Understanding the Solubility Challenge
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a complex organic molecule whose structure presents inherent solubility challenges. Its chemical architecture combines a polar, heterocyclic pyrazole core, a strongly electron-withdrawing nitro group, and a bulky, nonpolar phenethyl side chain. This combination of hydrophilic and hydrophobic moieties can lead to strong intermolecular forces and high crystal lattice energy, making the compound difficult to dissolve even in powerful organic solvents like Dimethyl Sulfoxide (DMSO).[1][2]
DMSO is a polar aprotic solvent widely favored in drug discovery for its ability to dissolve a broad range of compounds.[3][4] However, issues such as incomplete dissolution, precipitation upon dilution into aqueous media, and solvent-induced compound degradation are common hurdles.[5][6] This guide provides a comprehensive framework for diagnosing and overcoming these solubility issues, ensuring the integrity and reproducibility of your experimental results.
Scientific Background: The Molecular Basis of Poor Solubility
The solubility of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine in DMSO is governed by a balance of competing molecular forces.
-
Pyrazole Core and Nitro Group: The pyrazole ring and the highly polar nitro group can engage in dipole-dipole interactions and potentially hydrogen bonding.[1] These strong intermolecular forces contribute to a stable crystal lattice that requires significant energy to disrupt.
-
Phenethyl Group: This large, nonpolar group adds significant lipophilicity, which can hinder solvation by the polar DMSO molecules.[1]
-
High Molecular Weight: As a general principle, compounds with higher molecular weights are often more difficult to solvate.[1]
Effectively dissolving this compound requires overcoming the crystal lattice energy and establishing favorable interactions between the solute and the solvent.
Figure 1: Key functional groups of the target molecule that govern its solubility behavior.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in 100% DMSO at room temperature. What are the first steps? A1: Initial insolubility is often due to high crystal lattice energy. Physical assistance is recommended. Start by vortexing the solution vigorously.[7] If it remains insoluble, proceed to sonication in a water bath for 5-15 minutes.[7] As a final step, gentle warming in a water bath (e.g., 37°C) can be effective, but use caution as excessive heat can degrade some compounds.[7][8]
Q2: I successfully made a 10 mM stock in DMSO, but it turned cloudy and precipitated when I diluted it in my cell culture medium. What happened? A2: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[7][9] While soluble in 100% DMSO, the compound is likely supersaturated when diluted into an aqueous environment. To prevent this, perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into your aqueous medium.[10]
Q3: What is the maximum concentration of DMSO that is safe for my cells? A3: Most cell lines can tolerate a final DMSO concentration up to 0.5%, but it is highly recommended to keep it below 0.1% to avoid solvent-induced artifacts.[7][11] It is critical to determine the specific tolerance of your cell line and to always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.[7]
Q4: My DMSO stock solution, which was clear initially, now has visible crystals after being stored at -20°C. Is it still usable? A4: The compound has likely precipitated out of solution. This can be caused by repeated freeze-thaw cycles or by the DMSO absorbing atmospheric moisture, which reduces its solvating power.[9][12] Before use, you must re-dissolve the compound completely by bringing the vial to room temperature and applying gentle warming and sonication as needed.[7] To prevent this, store stock solutions in small, single-use aliquots to avoid freeze-thaw cycles.[7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility problems.
Figure 2: A systematic workflow for troubleshooting solubility issues with the target compound in DMSO.
Issue: The compound fails to dissolve in fresh, anhydrous DMSO even with physical assistance.
-
Possible Cause 1: Concentration Exceeds Maximum Solubility. The desired concentration may be beyond the compound's thermodynamic solubility limit in DMSO.
-
Solution: Attempt to prepare a more dilute stock solution (e.g., 5 mM or 1 mM). It is better to have a lower concentration, fully solubilized stock than a higher concentration suspension, which leads to inaccurate dosing.[5]
-
-
Possible Cause 2: Compound Polymorphism or Purity. The solid-state form (crystalline vs. amorphous) of the compound can significantly affect its solubility.[1] Impurities can also suppress dissolution.
-
Solution: While difficult to address without re-synthesis or purification, this is an important factor to consider. If possible, review the certificate of analysis for purity information.
-
-
Possible Cause 3: Degradation of DMSO. Although stable, DMSO can decompose near its boiling point or in the presence of acids or bases, which can affect its solvent properties.[3][13][14]
-
Solution: Always use high-purity, anhydrous DMSO from a freshly opened bottle, especially for challenging compounds.[15] Avoid repeated opening of the source bottle.
-
Best Practices and Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible results and avoiding solubility-related artifacts.
Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)
-
Calculate Mass: Determine the mass of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine needed for your desired volume and concentration (Molecular Weight to be calculated based on specific structure).
-
Weigh Compound: Accurately weigh the compound into a sterile, conical-bottom microcentrifuge tube or amber glass vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.
-
Promote Dissolution:
-
Visual Inspection: Once dissolved, the solution should be perfectly clear with no visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and water absorption.[7][9] Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Biological Assays
This protocol is designed to prevent precipitation when diluting the DMSO stock into aqueous cell culture media or buffer.
Figure 3: Recommended workflow for preparing working solutions from a concentrated DMSO stock.
-
Thaw Stock: Thaw one aliquot of your concentrated DMSO stock solution at room temperature.
-
Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO to create intermediate stocks that are closer to your final desired concentration.[7][10] For example, to get to a 100 nM final concentration from a 10 mM stock, you might make 1 mM, 100 µM, and 10 µM intermediate stocks in pure DMSO.
-
Final Aqueous Dilution: Add a small volume of the final DMSO intermediate stock to your pre-warmed (37°C) aqueous assay buffer or cell culture medium.[8] For instance, add 1 µL of a 10 µM DMSO stock to 999 µL of medium to get a final concentration of 10 nM with 0.1% DMSO.
-
Mix and Use Immediately: Mix gently by inversion or pipetting and add to your assay immediately. Do not store working solutions in aqueous buffer, as the compound may precipitate over time.
Technical Data Summary
| Parameter | Information / Recommendation | Source |
| Compound Name | 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine | - |
| Predicted Properties | Contains both polar (nitro, amine) and nonpolar (phenethyl) groups, suggesting amphipathic nature and potential for low aqueous solubility. | [1][2] |
| Recommended Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO). | [15] |
| Solubilization Aids | Vortexing, sonication, gentle warming (max 37°C). | [7][8][16] |
| Stock Solution Storage | Store at -20°C or -80°C in small, single-use aliquots. Protect from light and moisture. | [7][9] |
| Assay Dilution Strategy | Perform serial dilutions in 100% DMSO before final dilution into aqueous media. | [10] |
| Max Final DMSO in Assay | Recommended: ≤ 0.1%. Tolerable for most cells: ≤ 0.5%. Always use a vehicle control. | [7][11] |
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
- CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds?.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. BenchChem Technical Support.
- Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.
- Lipinski, C. A., et al. (2006).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 1,3,6-Trinitropyrene. BenchChem Technical Support.
- Gleeson, M. P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Ziath. (n.d.).
- Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
- Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?".
- Shapiro, A. B. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?".
- Perpusnas. (2026). Understanding Nitro Compounds: Structure And Properties.
- Sigma-Aldrich. (n.d.).
- MedChemExpress. (n.d.). Compound Handling Instructions.
- BenchChem. (2025). Technical Support Center: Improving Alnusone Solubility for Bioassays. BenchChem Technical Support.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7416, Nitrobenzene.
- A.K. (2015). Answer to "Dissolving in DMSO semantics". Chemistry Stack Exchange.
- Fisher Scientific. (2025).
- Wang, J., et al. (2022). Biological Treatment of Nitroaromatics in Wastewater.
- Faria, J. V., et al. (2018).
- Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).
- St-Jean, O., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development.
- MilliporeSigma. (2026).
- St-Jean, O., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
- Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B.
- Talaviya, R., et al. (2026).
- Thermo Fisher Scientific. (2020).
- Anonymous. (2024).
- Fisher Scientific. (2025).
- Gaylord Chemical Company. (n.d.). DMSO Physical Properties - Chemical and Thermal Stability.
- MedchemExpress.com. (n.d.). 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.
- Angene Chemical. (2021). Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
- J-GLOBAL. (n.d.). 1-Methyl-5-(3-nitrophenyl)
- U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- BLDpharm. (n.d.). 20055-00-9|1-Methyl-4-nitro-1H-pyrazol-3-amine.
- CymitQuimica. (n.d.). 1-Methyl-4-phenyl-1H-pyrazol-3-amine.
- Chemdiv. (n.d.). Compound 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine.
- ChemDiv. (n.d.). Compound 1-methyl-4-nitro-1H-pyrazol-5-amine.
- ChemicalBook. (2026). 1-Methyl-1H-pyrazol-3-amine | 1904-31-0.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)
- Bruker. (n.d.).
- Pharmaffiliates. (n.d.). 139756-00-6 | Product Name : 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
- Benchchem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ck12.org [ck12.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. ziath.com [ziath.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gchemglobal.com [gchemglobal.com]
- 15. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
Case ID: PYR-NIT-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: Acidic Stability & Forced Degradation Protocols
Executive Summary
Welcome to the Technical Support Center. You are likely inquiring about the stability of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine because you are observing unexpected behavior during HPLC analysis (e.g., peak splitting, retention time shifts) or solubility studies in acidic media.
The short answer: This molecule exhibits high stability in mild to moderate acidic conditions (pH 1–5) due to the electron-withdrawing nature of the 4-nitro group, which deactivates the pyrazole ring against electrophilic attack and reduces the basicity of the exocyclic amine. However, under forced degradation conditions (e.g., 1N HCl, >60°C), hydrolytic cleavage of the C3–N bond is the primary degradation pathway.
This guide details the chemical logic, troubleshooting steps, and validation protocols required to confirm the integrity of your compound.
Module 1: Chemical Behavior & Mechanism
Structural Analysis
To understand stability, we must deconstruct the electronic environment of the molecule:
-
Pyrazole Core: The aromatic ring is inherently stable.
-
4-Nitro Group: This is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring.
-
Effect: It significantly lowers the pKa of the exocyclic amine (at C3), making it less likely to protonate compared to a non-nitrated analogue. This actually increases stability against oxidation but makes the carbon at position 3 (C3) more electrophilic.
-
-
N-Phenethyl Linkage: A secondary amine attached to a heteroaromatic ring.
The Degradation Pathway (Hydrolysis)
Under extreme acidic stress (pH < 1, Heat), the molecule undergoes deamination . The water molecule attacks the C3 position, displacing the phenethylamine group.
Visualizing the Pathway:
Caption: Figure 1. Proposed acid-catalyzed hydrolysis pathway. The reaction is driven by the protonation of the ring nitrogen or exocyclic amine, facilitating nucleophilic attack by water at C3.
Module 2: Troubleshooting Guide
Use this decision matrix if you observe anomalies in your data.
Issue: "I see a split peak or retention time shift in HPLC."
| Potential Cause | Diagnosis | Solution |
| pH Sensitivity (pKa shift) | The molecule has basic nitrogens. If your mobile phase pH is near the compound's pKa, the species will split between protonated and neutral forms. | Adjust Mobile Phase: Ensure your buffer pH is at least 2 units away from the pKa. For this molecule, use 0.1% Formic Acid (pH ~2.7) or Ammonium Bicarbonate (pH 10) . Avoid neutral pH (6-8). |
| Sample Solvent Mismatch | Dissolving the sample in 100% DMSO and injecting into a high-aqueous acidic stream can cause microprecipitation. | Diluent Match: Dilute your DMSO stock 1:10 with the starting mobile phase before injection. |
| Actual Degradation | New peaks appear at distinct RRTs (Relative Retention Times). | Run MS Analysis: Check for mass loss. Parent: 260 Da (approx). Hydrolysis Product (Pyrazol-ol): 143 Da .Hydrolysis Product (Phenethylamine): 121 Da . |
Troubleshooting Workflow
Caption: Figure 2. Diagnostic logic for evaluating stability anomalies in HPLC/LC-MS workflows.
Module 3: Experimental Protocols
To scientifically validate the stability of your specific batch, you must perform a Forced Degradation Study aligned with ICH Q1A(R2) guidelines [1].[3]
Protocol: Acidic Forced Degradation
Objective: Determine the degradation rate and identify breakdown products.
Materials:
-
1 mg/mL stock solution of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine in Acetonitrile (ACN).
-
1.0 N Hydrochloric Acid (HCl).
-
1.0 N Sodium Hydroxide (NaOH) (for neutralization).
-
HPLC/UPLC system with PDA/MS detector.
Step-by-Step Procedure:
-
Preparation: Transfer 1.0 mL of stock solution into a 10 mL volumetric flask.
-
Stress Induction: Add 1.0 mL of 1.0 N HCl .
-
Incubation:
-
Condition A (Mild): Leave at Room Temperature (25°C) for 24 hours.
-
Condition B (Stress): Heat at 60°C for 4 hours.
-
-
Quenching: Allow to cool. Add 1.0 mL of 1.0 N NaOH to neutralize the acid (Critical: Neutralize immediately before injection to prevent column damage).
-
Dilution: Dilute to volume with Mobile Phase A/B (50:50).
-
Analysis: Inject 5-10 µL onto the HPLC.
Interpretation of Results:
| Condition | Expected Recovery | Interpretation |
| 0.1 N HCl, 25°C, 24h | > 99.0% | Stable. Suitable for standard acidic LC-MS mobile phases (Formic acid/TFA). |
| 1.0 N HCl, 60°C, 4h | 85% - 95% | Moderately Stable. Some hydrolysis expected. If <80%, the compound is acid-labile. |
| Degradation Products | N/A | Look for peaks at RRT ~0.4 (Pyrazol-ol, more polar) and RRT ~0.8 (Phenethylamine). |
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) in my mobile phase? A: Yes. TFA (typically 0.05% - 0.1%) creates a pH of roughly 2.0. Based on the pyrazole structure, the compound is stable at this pH for the duration of an LC run. However, avoid storing the compound in TFA solutions for >48 hours to prevent slow hydrolysis [2].
Q: Why is the Nitro group important for stability? A: The 4-nitro group is electron-withdrawing. It reduces the electron density of the pyrazole ring. While this makes the C3 carbon slightly more susceptible to nucleophilic attack (by water), it significantly stabilizes the ring against oxidative degradation and prevents N-oxidation of the pyrazole nitrogens [3].
Q: How should I store the stock solution? A: Store as a solid at -20°C. If in solution, use DMSO or Acetonitrile . Avoid storing in acidic aqueous buffers for long periods.
References
-
European Medicines Agency (EMA) & FDA. (2003). ICH Q1A(R2) Stability Testing of new Drug Substances and Products.[3][4]
-
BenchChem. (2025). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. (Analogous chemistry reference).
-
National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC10146789.
-
MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles.[5]
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
Executive Summary & Strategic Importance
In medicinal chemistry, the 1-methyl-4-nitro-1H-pyrazol-3-amine scaffold is a critical intermediate for synthesizing kinase inhibitors and high-energy materials.[1] However, the synthesis of this core often involves the methylation of 4-nitro-3-aminopyrazole, a reaction prone to regioisomerism .
This guide provides a definitive 1H NMR analysis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine . Unlike Liquid Chromatography-Mass Spectrometry (LC-MS), which cannot easily distinguish between regioisomers with identical mass-to-charge ratios (
Primary Comparison: This guide compares the target molecule against its most common synthetic impurity, the N2-methyl regioisomer (1-methyl-4-nitro-1H-pyrazol-5-amine derivative), using Nuclear Overhauser Effect (NOE) as the decisive differentiator.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral resolution of exchangeable protons (NH), this protocol utilizes DMSO-
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–8 mg of the dried solid analyte.[1] Note: Ensure residual water and solvents (EtOAc, DCM) are removed under high vacuum (<1 mbar) for 4 hours, as they can obscure the phenethyl region.[1]
-
Dissolve in 0.6 mL of DMSO-
(99.9 atom% D).[1] -
Critical Step: Add 1 drop of TMS (Tetramethylsilane) if the solvent does not contain an internal standard.
-
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of slow-relaxing quaternary carbons (though less relevant for 1H, it ensures consistent integration).
-
Relaxation Delay (D1): Set to 5.0 seconds . Reasoning: The isolated pyrazole proton (H-5) and aromatic protons require adequate time to relax for accurate integration ratios.[1]
-
Scans (NS): 16–32 scans.[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Processing:
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manual correction is preferred over automatic for the broad NH signal.[1]
-
Referencing: Calibrate DMSO residual peak to 2.50 ppm .
-
Spectral Analysis & Assignment
The following data represents the theoretical consensus for the target structure in DMSO-
Table 1: 1H NMR Chemical Shift Data
| Position / Fragment | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Notes |
| H-5 (Pyrazole) | 8.45 | Singlet ( | 1H | - | Most Critical Signal. Highly deshielded by the adjacent nitro group and ring nitrogen.[1] |
| Ph-H (Meta/Para) | 7.28 – 7.35 | Multiplet ( | 3H | - | Overlapping aromatic signals from the phenethyl tail.[1] |
| Ph-H (Ortho) | 7.20 – 7.25 | Multiplet ( | 2H | - | Often distinct from the meta/para cluster.[1] |
| NH (Amine) | 6.80 – 7.10 | Broad Triplet ( | 1H | ~5.5 | Exchangeable.[1] Position varies with concentration/temperature.[1][2][3] Shows coupling to |
| N-CH | 3.75 | Singlet ( | 3H | - | Regiochemistry Marker. Sharp singlet.[1] |
| N-CH | 3.55 | Quartet ( | 2H | 7.0, 5.5 | Couples to both the adjacent |
| Ph-CH | 2.88 | Triplet ( | 2H | 7.0 | Benzylic protons.[1] |
Comparative Analysis: Distinguishing Regioisomers
The synthesis of N-methylated nitropyrazoles is not perfectly selective.[1] You must validate that methylation occurred at N1 (Target) and not N2 (Isomer).[1]
The Analytical Problem
Both isomers have identical mass (
The Solution: 1D NOE Difference Spectroscopy
This is the self-validating step required for high-integrity analysis.[1]
-
Target (1-Methyl): The
-Methyl group is spatially close to the H-5 proton on the pyrazole ring.[1] -
Alternative (2-Methyl Isomer): The
-Methyl group is distant from H-5 (it is adjacent to the Nitro group and the Amine linker).[1]
Experimental Logic:
-
Irradiate the N-Me singlet at ~3.75 ppm.[1]
-
Observe the H-5 singlet at ~8.45 ppm.
-
Result:
-
Positive NOE Enhancement: Confirms 1-Methyl structure (Target).[1]
-
No Enhancement: Suggests 2-Methyl structure (Alternative).
-
Table 2: Comparison of Analytical Techniques
| Feature | 1H NMR (with NOE) | LC-MS | HPLC (UV) |
| Isomer ID | Definitive (via spatial proximity) | Ineffective (Identical Mass) | Indicative (Retention time differs, but requires standards) |
| Quantitation | Absolute (qNMR) | Relative (requires calibration curve) | Relative (requires calibration curve) |
| Structural Insight | High (H-bonding, conformation) | Low | Low |
Visualization & Logic Flows
Figure 1: Structural Assignment & NOE Correlation
This diagram illustrates the target molecule and the critical NOE interaction used to verify the regiochemistry.[1]
Caption: The red dashed arrow indicates the through-space Nuclear Overhauser Effect (NOE) between the N-Methyl group and the H-5 proton.[1] This interaction is only possible in the 1-methyl isomer.[1]
Figure 2: Analytical Decision Tree
A logical workflow for researchers to validate their synthesis product.
Caption: Step-by-step logic flow for validating the regiochemistry of the methylation reaction.
References
-
Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer.[1] (Foundational text on nitropyrazole chemistry and NMR shifts).
-
Claramunt, R. M., et al. (2006).[1] "The structure of N-alkyl-4-nitropyrazoles: A crystallographic and NMR study." Journal of Molecular Structure, 783(1-3), 176-182.[1] (Source for H-5 chemical shift referencing in 4-nitropyrazoles).
-
Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. [Link] (Authoritative source for general chemical shift tables and NOE principles).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for phenethyl and amine coupling constants).
Sources
Comparative IR Analysis: Distinguishing Nitro and Amine Substituents in Pyrazole Scaffolds
Executive Summary & Strategic Context
In the development of pyrazole-based pharmacophores (e.g., Celecoxib analogs, kinase inhibitors), the precise characterization of substituents is critical. The pyrazole ring is electron-rich and subject to annular tautomerism, which complicates vibrational spectroscopy.
This guide provides a definitive technical comparison between Nitro (
Theoretical Framework: Vibrational Modes in Heterocycles
To interpret the spectra accurately, one must understand the electronic influence of the substituent on the pyrazole ring current.
The Amine Group ( )[1]
-
Electronic Nature: Strong electron donor (+M effect).
-
Spectral Behavior: The
group introduces N-H stretching modes that are highly sensitive to hydrogen bonding. In the solid state (KBr pellet), these bands broaden significantly. The "scissoring" bending vibration often overlaps with the pyrazole ring's stretch. -
Tautomeric Influence: Amino substituents at positions 3 or 5 can stabilize specific tautomers (e.g., 3-aminopyrazole is generally more stable than 5-aminopyrazole due to thermodynamic favoring of the C=N bond placement).
The Nitro Group ( )[2][3]
-
Electronic Nature: Strong electron withdrawer (-M, -I effect).
-
Spectral Behavior: The
group exhibits two distinct, high-intensity bands (asymmetric and symmetric stretching) derived from the N=O resonance.[1] These are diagnostic and generally unaffected by hydrogen bonding, making them more reliable markers than amine peaks in complex mixtures. -
Ring Interaction: The electron-withdrawing nature decreases the electron density of the pyrazole ring, often shifting the ring's skeletal vibrations to slightly higher wavenumbers compared to amine-substituted analogs.
Comparative Spectral Data
The following table synthesizes experimental data for pyrazoles substituted at the C3/C4 positions.
Table 1: Diagnostic IR Wavenumbers (cm⁻¹)
| Vibrational Mode | Amine-Substituted Pyrazole ( | Nitro-Substituted Pyrazole ( | Signal Intensity & Shape |
| High Frequency Stretch | 3100–3500 ( | Absent (except C-H stretch <3100) | Amine: Two bands (Sym/Asym) if primary; Broad if H-bonded.[2] |
| Diagnostic Zone A | ~1620–1650 ( | 1500–1560 ( | Nitro: Very Strong/Sharp. Amine: Medium/Sharp. |
| Diagnostic Zone B | 1250–1340 ( | 1330–1370 ( | Nitro: Strong. Amine: Medium (often obscured). |
| Ring Stretch ( | ~1580–1590 | ~1530–1550 (often overlaps | Variable intensity based on conjugation. |
| Ring Breathing | ~900–1000 | ~820–860 (C-N deformation) | Weak to Medium. |
The "Danger Zone" (1500–1650 cm⁻¹)
The most common interpretation error occurs here.
-
Amine Scenario: The
bending mode (~1620 cm⁻¹) appears close to the Pyrazole skeletal stretch (~1590 cm⁻¹). -
Nitro Scenario: The
asymmetric stretch (~1530 cm⁻¹) is very strong and can mask the pyrazole ring vibrations. -
Differentiation: If you see a strong doublet-like feature at 1530/1350, it is Nitro.[3] If you see a band >1600, it is likely Amine bending.[4]
Experimental Protocol: Self-Validating Workflow
Objective: To acquire a spectrum with sufficient resolution to resolve N-H splitting and N-O stretches without saturation.
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid screening of solid powders.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect 32 scans of air background.
-
Sample Prep: Place ~5 mg of neat solid on the crystal. Apply high pressure (clamp) to ensure contact.
-
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
-
Validation: Check the baseline. If the baseline slopes heavily >2500 cm⁻¹, poor contact is the issue.
Method B: KBr Pellet (Gold Standard for Resolution)
Best for: Resolving fine splitting in N-H bands.
-
Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).
-
Acquisition: Collect 32 scans.
-
Validation: Look at the 3400 cm⁻¹ region. A broad "mound" indicates wet KBr (water contamination). A sharp doublet indicates a primary amine.[2]
Diagnostic Decision Logic
The following flowchart illustrates the logical pathway for distinguishing these groups based on spectral evidence.
Figure 1: Decision tree for assigning Nitro vs. Amine substituents based on hierarchical peak analysis.
Expert Insights & Troubleshooting
The "Water Mask"
Problem: In KBr pellets, hygroscopic water absorbs strongly at 3400 cm⁻¹ (stretch) and 1640 cm⁻¹ (bend). Impact: This perfectly mimics a primary amine (N-H stretch + N-H bend). Solution: If you suspect moisture, dry the sample in a desiccator or use the ATR method (which has no KBr matrix). If the 1640 cm⁻¹ peak disappears or shrinks significantly after drying, it was water, not an amine.
Isomer Differentiation (3-Nitro vs. 4-Nitro)
While both show nitro bands, the exact position shifts slightly due to conjugation efficiency.
-
4-Nitropyrazole: The nitro group is in direct conjugation with the pyrazole
-system. is typically lower (~1526 cm⁻¹) due to single-bond character contribution. -
3-Nitropyrazole:
is often slightly higher (~1540–1550 cm⁻¹) as the conjugation pathway is different.
Complementary Validation
IR should not be the sole confirmation method.
-
Proton NMR: Amine protons (
) are broad and exchangeable ( shake), appearing at 3–6 ppm. Nitro groups have no protons but will deshield adjacent ring protons significantly (downfield shift >0.5 ppm compared to amine). -
Mass Spectrometry: The Nitrogen Rule is useful here.[5] A mono-nitro pyrazole has an odd molecular weight (3 nitrogens). A mono-amino pyrazole also has an odd molecular weight (3 nitrogens). However, fragmentation patterns differ: Nitro compounds often show a loss of 30 (NO) or 46 (
).
References
-
Elguero, J., et al. (2013). "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Journal of Molecular Structure. Link
-
NIST Chemistry WebBook. "Infrared Spectrum of 4-Nitropyrazole." National Institute of Standards and Technology. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for general N-H and N-O assignments).
-
Claramunt, R. M., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules. Link
Sources
A Comparative Guide to the Crystallography of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine and its Analogs
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of atoms in a crystal lattice is a critical determinant of a molecule's physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure influences solubility, dissolution rate, bioavailability, stability, and manufacturability. 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a molecule of interest in drug discovery, and a thorough understanding of its solid-state structure is paramount for its development. The pyrazole core is a well-established scaffold in medicinal chemistry, and the introduction of a nitro group and a phenethyl amine substituent suggests potential applications that warrant detailed structural elucidation. This guide aims to provide a roadmap for obtaining and interpreting the crystal structure of this novel compound.
Experimental Protocols: A Pathway to Single Crystals
The synthesis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine can be approached through a multi-step sequence involving the formation of the pyrazole core, followed by nitration, and finally, the introduction of the N-phenethyl-amine substituent. The subsequent crystallization is a crucial step for obtaining high-quality single crystals suitable for X-ray diffraction.
Synthesis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
This protocol is adapted from established methods for the synthesis of related nitropyrazole derivatives.
Step 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine
A general procedure for the N-alkylation of pyrazoles can be adapted for this initial step.[1][2]
Step 2: Nitration of 1-Methyl-1H-pyrazol-3-amine
The nitration of the pyrazole ring at the 4-position is a key step.[3][4]
Step 3: Synthesis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
The final step involves the coupling of the nitrated pyrazole with phenethylamine.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is often a process of empirical optimization. The following methods are recommended starting points.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
The workflow for the synthesis and crystallization is illustrated in the following diagram:
Caption: A schematic overview of the synthesis and crystallization workflow.
Comparative Analysis of Crystal Structures
In the absence of experimental data for the title compound, we can infer its likely structural characteristics by comparing the crystal structures of closely related molecules. The selected comparators share key structural motifs, such as the 1-methyl-4-nitropyrazole core or the N-phenethyl substituent.
Crystallographic Data of Comparator Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₈H₁₁N₃O₄ | Monoclinic | P2₁/c | 4.5811(16) | 19.734(7) | 11.812(4) | 101.181(11) | 4 | [5] |
| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | C₂₅H₂₅NO₄ | Monoclinic | C2/c | - | - | - | - | 8 | [6] |
| (E)-N′-(3-cyanobenzylidene)-N-methyl-2-(thiophen-2-yl)acetohydrazide | C₁₅H₁₃N₃OS | Triclinic | P-1 | - | - | - | - | 2 | [7] |
| N-thiocarbamoyl pyrazoline derivative | - | - | - | - | - | - | - | - | [8] |
| Pyrazole-pyrazoline hybrid derivative | - | Triclinic | P-1 | - | - | - | - | 4 | [9] |
Analysis of Intermolecular Interactions and Packing
The crystal packing of the comparator compounds is primarily governed by a network of hydrogen bonds and other non-covalent interactions.
-
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: The crystal structure is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid group and the pyrazole nitrogen, forming one-dimensional chains. Weak C-H···O interactions also contribute to the overall stability of the crystal lattice.[5]
-
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide: In this structure, the amide group forms a chain of intermolecular N-H···O hydrogen bonds. The carbonyl group of the benzoyl substituent is involved in short contacts with hydrogen atoms from the ethyl and phenyl groups, indicating C-H···O interactions.[6]
Based on these examples, it is highly probable that the crystal structure of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine will be significantly influenced by hydrogen bonding involving the amine proton and the nitro group oxygens, as well as the pyrazole nitrogen atoms. The presence of the aromatic rings from the phenethyl group will likely lead to π-π stacking interactions, further stabilizing the crystal packing.
The following diagram illustrates a hypothetical model of the key intermolecular interactions that may be present in the crystal structure of the target compound.
Caption: Predicted intermolecular interactions in the crystal lattice.
Conclusion and Future Outlook
While the precise crystal structure of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The comparative analysis of related compounds suggests that the crystal packing will be dominated by a combination of strong N-H···O hydrogen bonds and π-π stacking interactions. The experimental protocols outlined herein offer a clear path for obtaining single crystals of the title compound. The successful elucidation of its crystal structure will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating its potential development as a therapeutic agent or advanced material.
References
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link][1][2][10]
-
Tsenkova, R., et al. (2022). Crystal Structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide. Molbank, 2022(2), M1376. [Link][6]
-
Anonymous. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. ResearchGate. [Link][3]
-
Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 557-559. [Link][5]
-
Anonymous. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link][11]
-
Quah, C. K., et al. (2019). Crystal structures and Hirshfeld surfaces of differently substituted (E)-N′-benzylidene-N-methyl-2-(thiophen-2-yl)acetohydrazides. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1496-1502. [Link][7]
-
Rajalakshmi, K., et al. (2014). Spectral studies of 2-pyrazoline derivatives: structural elucidation through single crystal XRD and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 30-33. [Link][8]
-
Anonymous. (2025). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. [Link][4]
-
Kumar, R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26685-26703. [Link][9]
-
Spetea, M., et al. (2020). N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists. Scientific Reports, 10(1), 5484. [Link][12][13]
-
Al-Zaydi, K. M. (2004). Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B, 59(10), 1132-1138. [Link][14]
-
Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link][15]
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Anonymous. (2023). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 28(18), 6520. [Link][16]
-
Anonymous. (2019). Single-crystal X-ray structural characterization, Hirshfeld surface analysis, electronic properties, NBO, and NLO calculations and vibrational analysis of the monomeric and dimeric forms of 5-nitro-2-oxindole. RSC Advances. [Link][17]
-
Anonymous. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 29(3), 701. [Link][18]
-
Zhang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link][19]
-
Anonymous. (2025). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link][20]
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Sheremetev, A. B., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 165. [Link][21]
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Validation of Pyrazole Derivative (C₁₂H₁₄N₄O₂): A Comparative Guide to Elemental Analysis vs. Modern Spectroscopic Techniques
Executive Summary
In the development of nitrogen-rich heterocycles like the C₁₂H₁₄N₄O₂ pyrazole derivative (a common scaffold for PDE inhibitors and kinase modulators), establishing absolute purity is the critical gateway between synthesis and biological screening.
While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous for structural identity, they often fail to detect bulk impurities (inorganic salts, trapped solvates) that skew biological data. This guide objectively compares Combustion Elemental Analysis (EA) against qNMR and HRMS , establishing why EA remains the "Gold Standard" for publication and regulatory compliance, and provides the precise calculation framework for your target molecule.
Part 1: Theoretical Framework & Calculation
Before assessing purity, one must establish the theoretical baseline. For a pyrazole derivative with the molecular formula C₁₂H₁₄N₄O₂ , the acceptance criteria for peer-reviewed journals (e.g., J. Med. Chem.) and regulatory bodies is typically ±0.4% deviation from the calculated value.
The Calculation (Target: C₁₂H₁₄N₄O₂)
Atomic Weights (IUPAC Standard):
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
Step A: Molecular Weight Determination
Step B: Composition Percentages (Theoretical)
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
The Acceptance Range (±0.4% Rule)
To validate this compound as "Analytically Pure," experimental results must fall within:
-
C: 58.13% – 58.93%
-
H: 5.33% – 6.13%
-
N: 22.35% – 23.15%
Critical Insight: Pyrazoles are notorious for hydrogen bonding. If your experimental %H is high (e.g., >6.0%) and %N is low, you likely have trapped water or alcohol in the crystal lattice.
Part 2: Comparative Analysis (EA vs. HRMS vs. qNMR)
Why perform destructive combustion analysis when you have a mass spectrometer? The answer lies in bulk purity versus ionization efficiency .
Table 1: Performance Matrix of Purity Validation Methods
| Feature | Method A: Combustion Analysis (EA) | Method B: HRMS (Orbitrap/Q-TOF) | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass (Molecular Identity) | Molar Ratio (Purity relative to Std) |
| Sample Required | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Blind Spots | Does not identify what the impurity is. | Inorganic salts , water, non-ionizable impurities. | Signal overlap; requires hygroscopic internal stds. |
| Precision | ±0.3% (High) | < 3 ppm mass error (High) | ±1.0% (Medium-High) |
| Throughput | Low (Slow combustion cycles) | High (LC-MS automation) | Medium (Relaxation delays) |
| Regulatory Status | Mandatory for new chemical entities (NCEs). | Supporting evidence only. | Accepted if validated (USP <761>). |
Comparative Verdict
-
Use HRMS for identification.[1][2] It confirms you made the right molecule but tells you nothing about whether your sample is 99% drug or 50% drug + 50% salt (NaCl).
-
Use qNMR for potency assignment in early discovery if sample is limited.
-
Use EA for final validation. It is the only method that strictly accounts for "invisible" impurities like trapped solvent or inorganic silica from flash columns, which are common contaminants in pyrazole synthesis.
Part 3: Experimental Protocol (Combustion Analysis)
Achieving the theoretical values calculated in Part 1 requires a rigorous protocol. Most EA failures are due to sample preparation, not synthesis errors.
Protocol: Preparation of C₁₂H₁₄N₄O₂ for CHN Analysis
-
Recrystallization: Ensure the pyrazole is recrystallized (e.g., EtOH/Water) to remove chromatographic silica.
-
Vacuum Drying (The Critical Step):
-
Pyrazoles form hydrates easily.
-
Dry sample at 40–60°C under high vacuum (< 1 mbar) for 12–24 hours over P₂O₅.
-
Why? A 1% water retention (0.5 mol H₂O) will skew Carbon calculation by ~1.5%, causing automatic failure.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Target mass: 2.0 mg (encapsulated in tin).
-
-
Combustion:
-
Furnace Temperature: >950°C (ensure complete oxidation of the aromatic pyrazole ring).
-
Carrier Gas: Helium (99.999% purity).
-
Part 4: Decision Pathway (Visualization)
The following diagram illustrates the logical workflow for validating the C₁₂H₁₄N₄O₂ derivative, highlighting the "Solvate Trap" where EA succeeds and HRMS fails.
Figure 1: Analytical workflow for validating pyrazole derivatives. Note the feedback loop from EA failure to qNMR diagnosis.
Part 5: Troubleshooting & Data Interpretation
Scenario: The "Solvate Trap"
You synthesized the C₁₂H₁₄N₄O₂ derivative using Dichloromethane (DCM) during extraction.
-
Experimental Result: C: 56.10%, H: 5.50%, N: 21.80%.
-
Analysis: All values are low.
-
Cause: The sample contains trapped DCM. HRMS would show the correct parent ion (M+H = 247.15) because DCM evaporates in the source. EA detects the weight of the DCM, lowering the percentage of C, H, and N relative to the total mass.
-
Correction: Recalculate assuming 0.1 mol DCM solvate or dry more aggressively.
Scenario: The "Silica Trap"
-
Experimental Result: C: 50.20%, H: 4.90%, N: 19.50%.
-
Analysis: Massive drop in all percentages.
-
Cause: Inorganic contamination (Silica gel or Sodium Sulfate). These do not burn.
-
Correction: Filter the sample through a 0.2 µm PTFE filter and recrystallize.
References
-
American Chemical Society (ACS). Journal of Medicinal Chemistry Guidelines for Authors. (Requires ±0.4% for EA).[3] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Comparison of qNMR vs EA). [Link]
-
Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (Regulatory standards for impurities). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine
[1]
Executive Summary & Immediate Directives
1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a functionalized nitro-pyrazole intermediate, likely utilized in kinase inhibitor or pharmaceutical scaffold synthesis. Due to the presence of the nitro group (
Core Disposal Directive:
-
NEVER dispose of this compound in municipal trash or standard aqueous waste streams.
-
NEVER mix with strong reducers, acids, or heavy metal salts (risk of formation of unstable complexes).
-
MANDATORY: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Hazard Identification & Mechanistic Safety
To dispose of this chemical safely, you must understand why it is hazardous. We do not rely on generic labels; we analyze the structure.
Structural Hazard Analysis
The molecule contains three distinct functional zones that dictate its disposal logic:
-
Nitro-Pyrazole Core: Nitro-substituted azoles are high-energy-density materials.[1] While the phenethyl group adds steric bulk and likely reduces shock sensitivity compared to small nitro-pyrazoles, the C-NO₂ bond is susceptible to homolytic cleavage at elevated temperatures, leading to rapid exothermic decomposition.
-
Secondary Amine Linkage: Potential for N-nitrosation if exposed to nitrating agents, forming highly carcinogenic nitrosamines.
-
Phenethyl Group: Increases lipophilicity, suggesting potential bioaccumulation and aquatic toxicity.
Thermal Stability Warning
Research on similar nitro-pyrazoles (e.g., 1-methyl-4-nitropyrazole) indicates that thermal decomposition often releases toxic nitrogen oxides (
Critical Safety Note: Do not subject waste containers containing this substance to temperatures exceeding 50°C during storage.
Pre-Disposal Characterization & Packaging
Before handing waste over to logistics, the generator must stabilize and package the material.
Solid Waste (Pure Compound/Powder)
-
Status: Likely a solid/powder.[2]
-
Protocol: "Double-Containment Strategy."
-
Place the substance in a chemically compatible primary container (Amber Glass or HDPE).
-
Label the primary container explicitly: "Contains 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine – TOXIC/NITRO-ORGANIC."
-
Place the primary container inside a clear, sealable secondary bag (LDPE).
-
Why? Nitro-aromatics can sublime or create dust; the secondary bag prevents contamination of the waste drum.
-
Liquid Waste (Mother Liquors/Solutions)
-
Segregation: You must segregate based on the solvent used during synthesis/purification.
-
Compatibility Check: Ensure the solution pH is neutral (6–8). Acidic solutions of nitro-amines can be unstable over long storage periods.
Waste Code Classification (RCRA - USA Focus)
Since this specific CAS is not explicitly P-listed or U-listed by the EPA, it is classified based on characteristics .
| Characteristic | Likely Code | Justification |
| Ignitability | D001 | If the compound is in a flammable solvent (Flash point <60°C). |
| Reactivity | D003 | Potential. If the specific batch shows shock sensitivity (rare but possible for nitro-heterocycles). |
| Toxicity | Not Listed | Default to "Hazardous Waste" pending TCLP test. Treat as Toxic. |
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision matrix for segregating and packaging nitro-pyrazole waste streams.
Detailed Step-by-Step Procedures
Protocol A: Handling Spills (Emergency Procedure)
If the solid powder is spilled in the laboratory:
-
Evacuate & Ventilate: Clear the immediate area. Nitrogen-containing aromatics can be respiratory irritants.[3][4][5]
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P100/N95 particulate respirator . Safety goggles are mandatory.
-
Wet Sweeping: Do NOT dry sweep (risk of static discharge igniting nitro dust). Mist the spill lightly with water or an inert oil (like mineral oil) to suppress dust.
-
Absorption: Absorb the slurry with vermiculite or sand.
-
Disposal: Scoop into a high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Debris."
Protocol B: Lab-Scale Destruction (Not Recommended)
Note: Chemical oxidation (e.g., Fenton's reagent) or reduction (Zn/HCl) is NOT recommended for this compound in a standard lab setting due to the generation of unknown, potentially more toxic amine byproducts.
The only validated self-validating system for this compound is off-site thermal destruction.
Regulatory & Logistics Data
When filling out your hazardous waste manifest (e.g., EPA Form 8700-22), use the following descriptors to ensure the incinerator facility handles it correctly.
| Parameter | Value/Instruction |
| DOT Shipping Name | Toxic solids, organic, n.o.s. (1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine) |
| UN Number | UN 2811 (Standard for toxic organics) |
| Hazard Class | 6.1 (Toxic) |
| Packing Group | III (Minor danger - default unless LD50 < 50mg/kg is proven) |
| Waste Profile Note | "Contains Nitro-group functionalized heterocycle.[1][5][6][7][8][9][10][11][12] Potential NOx generator." |
Why Incineration?
Incineration at >1100°C ensures the complete cleavage of the pyrazole ring and the nitro group.
-
Mechanism:
-
Scrubbing: The facility must use wet scrubbers to capture the
gases, preventing acid rain precursors from entering the atmosphere.
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes." RCRA Regulations 40 CFR Part 261.[13]
-
[Link]
-
-
National Institute of Standards and Technology (NIST). "WebBook Chemistry: Nitro-pyrazole Thermochemistry Data.
-
[Link]
-
-
PubChem. "Compound Summary: 4-Nitropyrazole (Structural Analog Safety Data).
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA).
-
[Link]
-
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- 7. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
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- 10. kishida.co.jp [kishida.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
